physicochemical properties of 2-Amino-4-bromo-3,5-difluorobenzoic acid
physicochemical properties of 2-Amino-4-bromo-3,5-difluorobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-3,5-difluorobenzoic acid
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecules with tailored properties. 2-Amino-4-bromo-3,5-difluorobenzoic acid is a trifunctional aromatic compound that has garnered significant interest as a versatile synthetic intermediate. Its unique architecture, featuring an amino group, a carboxylic acid, and strategically placed halogen atoms (bromine and fluorine), provides a rich platform for a multitude of chemical transformations.
The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons highly valuable in drug discovery.[1] The bromine atom serves as a convenient handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[2] Furthermore, the amino and carboxylic acid groups offer sites for amidation, esterification, and other derivatizations.
This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics in their synthetic endeavors. We will delve into its structural attributes, predicted and experimental properties, and provide detailed, field-proven protocols for their determination, grounding our discussion in the principles of scientific integrity and practical application.
Molecular Identity and Structural Characteristics
A precise understanding of a molecule's structure and its associated identifiers is the foundation of all subsequent chemical investigation.
Chemical Structure:
Caption: 2D Structure of 2-Amino-4-bromo-3,5-difluorobenzoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-amino-4-bromo-3,5-difluorobenzoic acid | PubChemLite |
| Molecular Formula | C₇H₄BrF₂NO₂ | [3] |
| Molecular Weight | 252.01 g/mol | [4] |
| Monoisotopic Mass | 250.93935 Da | [3] |
| SMILES | C1=C(C(=C(C(=C1F)Br)F)N)C(=O)O | [3] |
| InChI | InChI=1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) | [3] |
| InChIKey | HMEMIUSIGMVLLA-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Properties and Their Significance
Computational models provide valuable initial estimates of a compound's behavior, guiding experimental design and hypothesis generation. These predictions are derived from the molecule's structure using established algorithms.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery & Synthesis |
| XlogP | 2.2 | Indicates moderate lipophilicity, suggesting potential for good absorption and membrane permeability.[3] |
| Hydrogen Bond Donors | 2 | The amino and carboxylic acid groups can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | The oxygen and fluorine atoms can accept hydrogen bonds, contributing to interactions with biological targets and solvents. |
| Polar Surface Area (PSA) | 63.3 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Rotatable Bond Count | 1 | Low rotational freedom implies a more rigid conformation, which can be advantageous for specific receptor binding. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail robust, step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind each step is explained to provide a deeper understanding of the process.
Solubility Profile Assessment
Expertise & Rationale: Determining solubility is fundamental. It dictates the choice of solvents for reactions, purification, and formulation. A tiered approach, starting with water and progressing through solvents of varying polarity and pH, provides a comprehensive profile. Using both a weak base (NaHCO₃) and a strong base (NaOH) allows for the differentiation between strong and weak acids.[5][6]
Experimental Protocol:
-
Preparation: Label a series of small, clean test tubes for each solvent: Water, 5% HCl, 5% NaHCO₃, 5% NaOH, and Diethyl Ether.
-
Sample Addition: To each tube, add approximately 25 mg of 2-Amino-4-bromo-3,5-difluorobenzoic acid.
-
Solvent Titration: Add the corresponding solvent to each tube in 0.25 mL increments, up to a total of 0.75 mL.[5][6]
-
Mixing: After each addition, vigorously shake or vortex the tube for 30 seconds.
-
Observation: Record the compound as "soluble," "partially soluble," or "insoluble" at each stage.
-
pH Confirmation (for water): If the compound is soluble or partially soluble in water, test the resulting solution with pH paper. A pH below 7 confirms the acidic nature of the carboxylic acid.[7]
-
Validation for Bases: For the NaOH and NaHCO₃ tubes where solubility is observed, re-acidify the solution dropwise with 5% HCl. The reappearance of a precipitate validates that solubility was due to salt formation.[7]
Caption: Workflow for comprehensive solubility assessment.
Determination of Acid Dissociation Constants (pKa)
Expertise & Rationale: The pKa values of the ionizable groups (carboxylic acid and amino group) are critical as they determine the charge state of the molecule at a given pH. This influences solubility, membrane transport, and receptor binding. A potentiometric titration is the gold standard for pKa determination.[8] The molecule is first fully protonated with a strong acid, then titrated with a strong base, allowing for the observation of both pKa values from the resulting curve.[9][10][11]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 2-Amino-4-bromo-3,5-difluorobenzoic acid in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Acidification: Place the solution in a beaker with a magnetic stirrer. Slowly add a strong acid (e.g., 0.1 M HCl) until the pH drops to ~1.5 to ensure both the amino and carboxyl groups are fully protonated.[11]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode in the solution. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration until the pH reaches ~12.5 to ensure both groups have been deprotonated.[11]
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show two equivalence points. The pKa of the carboxylic acid (pKa₁) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point).
-
The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).
-
Caption: Workflow for pKa determination via potentiometric titration.
Determination of the Partition Coefficient (LogP)
Expertise & Rationale: The 1-octanol/water partition coefficient (LogP) is the industry standard measure of a compound's lipophilicity.[12][13] It is a key predictor of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). While the traditional shake-flask method is direct, a reverse-phase high-performance liquid chromatography (RP-HPLC) based method is often more efficient and requires less material, making it suitable for drug discovery settings.[14][15] This protocol describes the more resource-sparing HPLC method.
Experimental Protocol:
-
Calibration:
-
Prepare a set of standard compounds with known, well-established LogP values.
-
Analyze each standard by RP-HPLC under isocratic conditions (e.g., using a C18 column and a mobile phase of methanol/water).
-
Measure the retention time (t_R) for each standard.
-
Calculate the retention factor, k', for each standard: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Create a calibration curve by plotting the known LogP values (y-axis) against the corresponding log(k') values (x-axis).
-
-
Sample Analysis:
-
Prepare a dilute solution of 2-Amino-4-bromo-3,5-difluorobenzoic acid in the mobile phase.
-
Inject the sample onto the same RP-HPLC system under the identical isocratic conditions used for the standards.
-
Measure the retention time (t_R) of the compound.
-
-
LogP Calculation:
-
Calculate the retention factor, k', for the target compound using its measured retention time.
-
Calculate log(k').
-
Using the equation of the line from the calibration curve, interpolate the LogP value for 2-Amino-4-bromo-3,5-difluorobenzoic acid from its log(k') value.
-
Caption: Workflow for LogP determination using RP-HPLC.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity, structure, and purity of a synthesized compound. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on its functional groups and substitution pattern.
-
¹H NMR (Proton NMR): The spectrum is expected to show a single aromatic proton as a singlet or a narrow triplet (due to coupling with adjacent fluorine atoms). The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum will be complex due to carbon-fluorine coupling. We expect to see 7 distinct carbon signals. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets with large one-bond coupling constants (¹J_CF). Other carbons in the ring will show smaller two- or three-bond couplings (²J_CF, ³J_CF). The carbonyl carbon of the carboxylic acid will be the most downfield signal.[16]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for:
-
N-H stretch: Two bands around 3300-3500 cm⁻¹ for the primary amine.
-
O-H stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O stretch: A strong, sharp absorption around 1700 cm⁻¹ for the carbonyl group.
-
C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-Br stretch: A weaker absorption in the 500-650 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of a monobrominated compound.
Applications in Research and Development
The true value of a chemical building block is realized in its application. 2-Amino-4-bromo-3,5-difluorobenzoic acid is a precursor for a range of higher-value compounds.
-
Medicinal Chemistry: Analogues of this compound, such as 2-Amino-4-bromo-3-fluorobenzoic acid, are used in the synthesis of quinazoline-based compounds investigated as antitumor agents.[17] The core structure is prevalent in molecules designed to target protein kinases.[2]
-
Agrochemicals: Fluorinated and brominated aromatic acids are common scaffolds in the development of novel herbicides and pesticides, where metabolic resistance and target specificity are key design elements.[18]
-
Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or organic electronic materials where specific electronic and physical properties are desired.
Conclusion
2-Amino-4-bromo-3,5-difluorobenzoic acid represents a potent and versatile tool for the modern synthetic chemist. Its combination of an amine, a carboxylic acid, and halogen substituents on a fluorinated ring provides a rich array of synthetic possibilities. A thorough understanding of its physicochemical properties—solubility, pKa, and lipophilicity—is not merely academic; it is the critical foundation for its effective and efficient application. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to unlock the full potential of this valuable chemical intermediate in the pursuit of new medicines, materials, and agrochemicals.
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